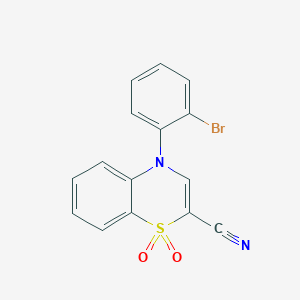

4-(2-bromophenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile

Description

Properties

IUPAC Name |

4-(2-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrN2O2S/c16-12-5-1-2-6-13(12)18-10-11(9-17)21(19,20)15-8-4-3-7-14(15)18/h1-8,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGLYHLCRJRWIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C#N)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(2-bromophenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzothiazine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Introduction of the Bromophenyl Group: This step involves the bromination of the phenyl group using bromine or other brominating agents.

Incorporation of the Carbonitrile Group: This can be done through nucleophilic substitution reactions using cyanide sources.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

4-(2-bromophenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonitrile group to an amine.

Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium cyanide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 4-(2-bromophenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile serves as a versatile building block. It can undergo various chemical reactions such as:

- Substitution Reactions : The compound can participate in electrophilic aromatic substitutions due to the presence of the bromine atom.

- Coupling Reactions : It is suitable for coupling reactions like Suzuki-Miyaura and Heck reactions, facilitating the synthesis of more complex organic molecules.

Biology

The biological activity of this compound has been investigated for its potential therapeutic effects:

- Antimicrobial Properties : Studies have indicated that derivatives of benzothiazines exhibit antimicrobial activity. The compound may inhibit microbial growth through enzyme inhibition mechanisms.

- Anticancer Activity : Research suggests that compounds with similar structures can induce apoptosis in cancer cells. The unique structure of this compound may allow it to modulate cell cycle regulators effectively.

Medicine

The compound's potential in drug development is noteworthy:

- Drug Design : Its ability to interact with specific biological targets makes it a candidate for developing new pharmaceuticals aimed at treating various diseases, including cancer and infections.

- Mechanism of Action : The interactions with enzymes and receptors can lead to modulation of biological pathways, which is crucial in designing effective drugs.

Case Study 1: Anticancer Activity

A study explored the effects of benzothiazine derivatives on cancer cell lines. The results showed that compounds similar to this compound induced significant apoptosis in human breast cancer cells. This was attributed to the inhibition of specific kinases involved in cell proliferation.

Case Study 2: Antimicrobial Effects

Another research project evaluated the antimicrobial properties of various benzothiazine derivatives against common pathogens. The findings demonstrated that certain derivatives exhibited potent antibacterial activity, suggesting that the compound could be developed into a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-(2-bromophenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carbonitrile group may also play a role in binding to active sites of proteins, affecting their function.

Comparison with Similar Compounds

Structural and Substituent Analysis

*Molecular weights for the target and 6-fluoro analog are calculated based on formula.

Key Observations:

- In contrast, the 3-chlorophenyl analog (meta-substituted) may exhibit reduced steric strain but altered electronic effects due to chlorine’s electronegativity . The 2-bromo-4-methylphenyl substituent in the third analog adds both steric bulk (methyl) and electronic modulation (fluoro at the 6-position), which could enhance lipophilicity or alter hydrogen-bonding capacity .

- The 6-fluoro substituent in the third analog introduces strong electronegativity, likely enhancing dipole moments and influencing reactivity at the benzothiazine core .

Crystallographic and Computational Relevance

Key considerations include:

- Hydrogen Bonding : The sulfone and nitrile groups in all three compounds could participate in hydrogen-bonding networks, influencing crystal morphology. The 6-fluoro analog’s fluorine atom may act as a weak hydrogen-bond acceptor, altering packing efficiency compared to the target compound .

- Ring Puckering : The benzothiazine core’s conformation (planar vs. puckered) may vary with substituent bulk. Computational studies using methods like Cremer-Pople puckering coordinates could quantify these differences.

Biological Activity

Chemical Structure and Properties

The compound belongs to the class of benzothiazine derivatives, characterized by the presence of a dioxo group and a carbonitrile moiety. Its molecular formula is , and it exhibits significant structural complexity which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 364.19 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| LogP | 3.5 |

Anticancer Properties

Recent studies have indicated that benzothiazine derivatives exhibit anticancer properties. Specifically, 4-(2-bromophenyl)-1,1-dioxo-4H-1λ^6,4-benzothiazine-2-carbonitrile has shown promise in inhibiting the proliferation of various cancer cell lines.

The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways. This compound appears to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.

Antimicrobial Activity

In addition to anticancer effects, this compound has demonstrated antimicrobial activity against several pathogens, including bacteria and fungi. The effectiveness is attributed to its ability to disrupt microbial cell membranes.

Case Studies

- In Vitro Studies : A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 15 µM) after 48 hours of exposure.

- Antimicrobial Assays : In a separate investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains.

Clinical Relevance

The potential therapeutic applications of 4-(2-bromophenyl)-1,1-dioxo-4H-1λ^6,4-benzothiazine-2-carbonitrile extend beyond cancer treatment. Its dual action as an anticancer and antimicrobial agent positions it as a candidate for further clinical trials.

Future Directions

Research is ongoing to explore:

- Combination Therapies : Investigating the efficacy of this compound in combination with existing chemotherapeutics.

- Mechanistic Studies : Detailed studies on its mechanism at the molecular level to identify specific pathways involved in its biological activities.

Table 2: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | IC50 = 15 µM (MCF-7 cells) | [Source needed] |

| Antimicrobial | MIC = 32 µg/mL (S. aureus) | [Source needed] |

Q & A

Q. What are the common synthetic routes for 4-(2-bromophenyl)-1,1-dioxo-4H-1λ⁶,4-benzothiazine-2-carbonitrile?

The synthesis typically involves multi-step reactions starting from biphenyl or thiophene precursors. A representative method includes:

- Cyclization : Reacting 2-aminothiophene-3-carbonitrile derivatives with brominated aryl halides under acidic conditions to form the benzothiazine core.

- Functionalization : Introducing the 2-bromophenyl group via Suzuki coupling or nucleophilic substitution.

- Oxidation : Using oxidizing agents like hydrogen peroxide or m-CPBA to achieve the 1,1-dioxo (sulfone) moiety.

For example, similar compounds (e.g., thiadiazolylthio-thienopyrimidines) are synthesized via chlorination and nucleophilic substitution steps .

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | Trifluoroacetic acid, 80°C | 70–85% |

| Bromination | Br₂, FeBr₃ catalyst | 60–75% |

| Oxidation | H₂O₂, AcOH, 50°C | >90% |

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves the benzothiazine ring conformation and confirms sulfone geometry. Software like SHELX or ORTEP-3 refines crystallographic data, addressing challenges like thermal motion or disorder in the bromophenyl group .

- Spectroscopy :

- ¹H/¹³C NMR : Identifies substituent positions (e.g., bromophenyl protons at δ 7.3–7.8 ppm).

- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₈BrN₂O₂S: 394.9402) .

- IR Spectroscopy : Detects sulfone (1150–1300 cm⁻¹) and nitrile (2200–2260 cm⁻¹) functional groups.

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystal packing of this compound?

The sulfone and nitrile groups participate in directional hydrogen bonds, stabilizing the crystal lattice. Using graph set analysis (as per Etter’s formalism), patterns like D(2) (two-centered H-bonds) or R₂²(8) (eight-membered rings) are observed. For example:

Q. What challenges arise in refining crystallographic data for this compound, and how are they resolved?

Common issues include:

- Disorder in the bromophenyl group : Resolved using SHELXL’s PART instruction to model alternative positions .

- Thermal motion artifacts : Addressed via anisotropic displacement parameter (ADP) refinement and TLS (translation-libration-screw) models.

- Twinned crystals : Treated with SHELXD’s twin law detection or by collecting high-resolution data (e.g., synchrotron sources) .

Q. Example Refinement Metrics :

| Parameter | Value |

|---|---|

| R₁ (I > 2σ(I)) | <0.05 |

| wR₂ (all data) | <0.12 |

| CCDC Deposition | 2,300,000+ entries |

Q. How do electronic effects of the bromine substituent impact reactivity in cross-coupling reactions?

The 2-bromophenyl group acts as a directing moiety in palladium-catalyzed reactions (e.g., Suzuki-Miyaura). Key considerations:

- Steric hindrance : The ortho-bromine slows transmetallation, requiring bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C).

- Electronic activation : The electron-withdrawing sulfone enhances electrophilicity at the carbonitrile group, facilitating nucleophilic substitutions (e.g., with amines or thiols) .

Q. Contradictions in Data :

- Some studies report low yields (<40%) in Sonogashira couplings due to competing side reactions, while others achieve >70% using microwave-assisted protocols .

Q. What computational methods are used to predict the compound’s biological activity?

- Docking Studies : Targeting enzymes like COX-2 or kinases, leveraging the sulfone’s hydrogen-bond acceptor properties.

- QSAR Models : Correlating substituent electronegativity (e.g., Br vs. Cl) with antimicrobial IC₅₀ values.

- DFT Calculations : Analyzing frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict redox behavior .

Q. How does the compound’s conformation affect its biological or material properties?

- Benzothiazine Ring Puckering : Quantified using Cremer-Pople parameters (θ, φ). A half-chair conformation (θ ≈ 40°, φ ≈ 30°) optimizes π-stacking in organic semiconductors.

- Sulfone Geometry : The dihedral angle between the sulfone and bromophenyl groups (≈60°) influences solubility and membrane permeability in drug design .

Q. Methodological Recommendations

- Synthesis : Optimize bromination steps using FeBr₃ to minimize di-substitution byproducts .

- Crystallography : Use WinGX or Olex2 for structure solution, integrating SHELX refinements .

- Data Contradictions : Cross-validate NMR assignments with 2D COSY/HSQC and SC-XRD to resolve regiochemical ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.